

Comprehensive Spectroscopic Characterization of 2-(2-(Cyclopropylmethoxy)phenyl)ethanol

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Compound of Interest

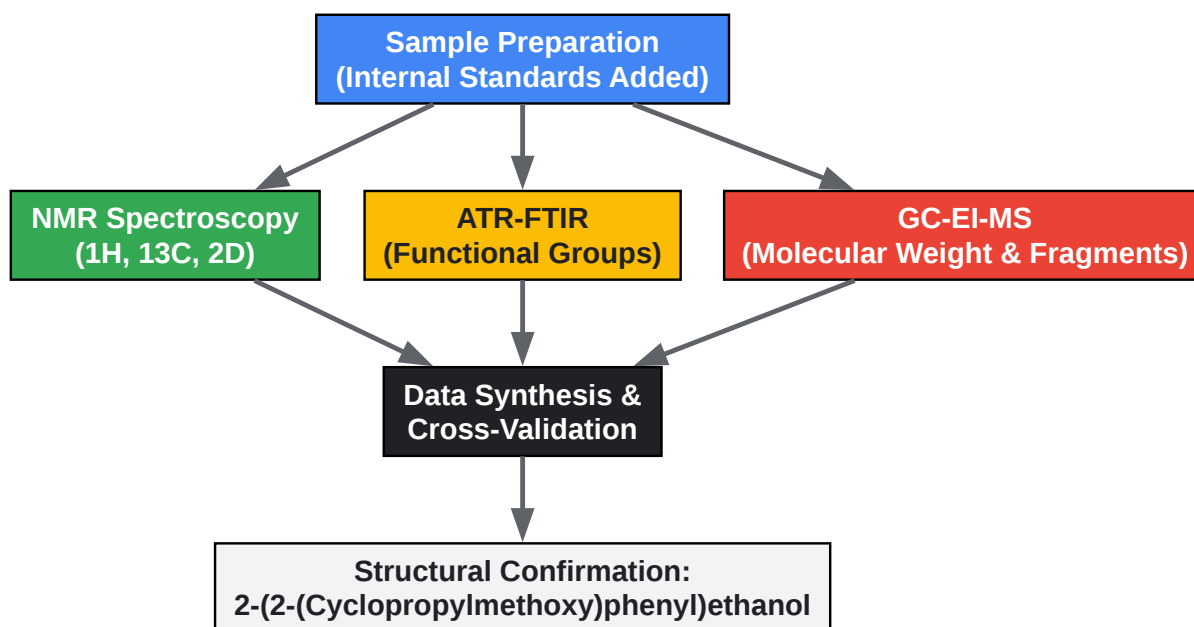
Compound Name:	2-(2-(Cyclopropylmethoxy)phenyl)ethanol
CAS No.:	1384452-88-3
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Executive Summary & Structural Deconstruction

The compound **2-(2-(Cyclopropylmethoxy)phenyl)ethanol** (C₁₂H₁₆O₂, MW: 192.25 g/mol) is a bifunctional aromatic derivative characterized by an ortho-substituted phenethyl alcohol motif and a cyclopropylmethoxy ether linkage. From an analytical perspective, this molecule serves as an exceptional model for multidimensional spectroscopy. The electron-donating ether oxygen and the highly strained cyclopropyl ring exert distinct, competing electronic effects on the aromatic core and the aliphatic side chains.

To achieve unambiguous structural elucidation, a multi-modal approach utilizing Nuclear Magnetic Resonance (NMR), Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) is required. The following guide details the mechanistic causality behind the expected spectral features and provides self-validating analytical protocols for each modality.



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Multi-modal spectroscopic workflow for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy Mechanistic Insights

The ^1H and ^{13}C NMR spectra of this compound are dictated by two primary electronic environments:

- **Diamagnetic Anisotropy of the Cyclopropyl Ring:** The cyclopropyl ring is highly strained, possessing significant s-character in its C-C bonds. This creates a unique diamagnetic shielding cone that shifts the cyclopropyl protons significantly upfield (0.2–0.6 ppm)[1].
- **Electronegative Deshielding:** The methylene protons adjacent to the ether oxygen (-O-CH₂-) are strongly deshielded by the electronegative oxygen, pushing them downfield to ~3.85 ppm. Because the phenethyl alcohol's -CH₂-OH group is also deshielded by a primary hydroxyl group, these two distinct methylene environments often appear as closely overlapping multiplets around 3.80–3.90 ppm.

Protocol 1: Self-Validating High-Resolution NMR Acquisition

- Step 1: Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl₃ provides the deuterium lock signal, while TMS serves as the absolute 0.00 ppm reference.
- Step 2: Shimming and Tuning: Execute automated gradient shimming (e.g., topshim). Validate that the line width at half-height for the TMS peak is < 0.5 Hz.
- Step 3: Acquisition Parameters: Acquire ¹H data at 400 MHz and ¹³C data at 100 MHz. Set the relaxation delay (D1) to 2.0 seconds. Causality: Protons in small molecules typically have T₁ relaxation times of 0.5–1.5 seconds. A D1 of 2 seconds ensures >95% longitudinal magnetization recovery, which is strictly required for accurate quantitative integration of the overlapping oxygenated methylene signals.
- Step 4: Self-Validation Check: The ¹H integrals must sum to exactly 16 protons. If the sum deviates by >5%, the D1 delay must be increased, or sample purity must be re-evaluated via GC-MS.

Table 1: Summarized NMR Spectral Data (CDCl₃, 400/100 MHz)

Nucleus	Chemical Shift (δ , ppm)	Multiplicity & Integration	Assignment
^1H	0.35, 0.60	m, 4H	Cyclopropyl -CH ₂ -CH ₂ -
^1H	1.25	m, 1H	Cyclopropyl -CH-
^1H	2.20	br s, 1H	-OH (Exchanges with D ₂ O)
^1H	2.95	t, J = 6.5 Hz, 2H	Ar-CH ₂ -
^1H	3.80	t, J = 6.5 Hz, 2H	-CH ₂ -OH
^1H	3.85	d, J = 7.0 Hz, 2H	-O-CH ₂ -cyclopropyl
^1H	6.85 - 7.20	m, 4H	Aromatic protons (ortho-disubstituted)
^{13}C	3.2	CH ₂ (x2)	Cyclopropyl -CH ₂ -CH ₂ -
^{13}C	10.5	CH	Cyclopropyl -CH-
^{13}C	34.5	CH ₂	Ar-CH ₂ -
^{13}C	62.5	CH ₂	-CH ₂ -OH
^{13}C	73.0	CH ₂	-O-CH ₂ -cyclopropyl
^{13}C	111.5 - 130.5	CH (x4)	Aromatic carbons
^{13}C	126.0, 157.0	C (x2)	Aromatic quaternary (C-C, C-O)

Fourier-Transform Infrared (FTIR) Spectroscopy Mechanistic Insights

Infrared spectroscopy provides orthogonal validation of the functional groups. The spectrum is anchored by the broad O-H stretching vibration of the primary alcohol ($\sim 3350\text{ cm}^{-1}$).

Furthermore, the C-O-C asymmetric stretch of the alkyl aryl ether is highly diagnostic, typically

presenting as a strong, sharp absorption band around 1240 cm^{-1} [2],[3]. The cyclopropyl ring also contributes a unique high-frequency C-H stretch ($>3000\text{ cm}^{-1}$) due to the increased s-character of its strained bonds.

Protocol 2: Self-Validating ATR-FTIR Analysis

- **Step 1: Background Collection:** Collect an ambient air background scan (32 scans).
Causality: Atmospheric H_2O and CO_2 absorb strongly at $3600\text{-}3400\text{ cm}^{-1}$ and 2350 cm^{-1} , respectively. Subtracting this background prevents false peak assignments in the critical O-H stretching region.
- **Step 2: Sample Application:** Apply $2\text{ }\mu\text{L}$ of the neat liquid directly to the monolithic diamond ATR crystal. Ensure complete coverage of the sensor eye.
- **Step 3: Acquisition:** Acquire data from 4000 to 400 cm^{-1} at a resolution of 4 cm^{-1} .
- **Step 4: Self-Validation Check:** Inspect the baseline at 4000 cm^{-1} ; the absorbance should be ~ 0 . Clean the crystal with isopropanol and acquire a subsequent blank scan to verify the total absence of the 1240 cm^{-1} aryl ether band before processing the next sample.

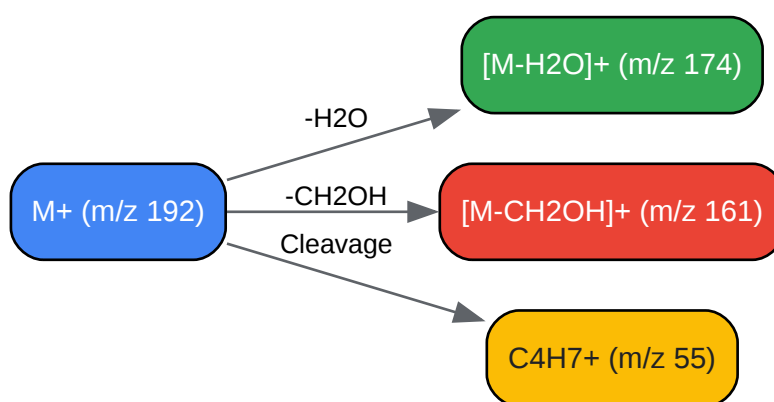
Table 2: Key IR Vibrational Frequencies

Frequency (cm^{-1})	Intensity	Vibrational Mode	Functional Group Assignment
~ 3350	Strong, Broad	O-H stretch	Primary alcohol (-OH)
$\sim 3070, 3005$	Weak	C-H stretch (sp^2)	Aromatic & Cyclopropyl C-H
$\sim 2930, 2870$	Medium	C-H stretch (sp^3)	Aliphatic chain
$\sim 1600, 1585$	Medium	C=C stretch	Aromatic ring
~ 1240	Strong	C-O-C asymmetric stretch	Alkyl aryl ether
~ 1040	Strong	C-O stretch	Primary alcohol
~ 750	Strong	C-H out-of-plane bend	Ortho-disubstituted benzene

Mass Spectrometry (MS)

Mechanistic Insights

Under standard Electron Ionization (EI, 70 eV), the molecular ion ($M^{+\bullet}$ at m/z 192) undergoes predictable, thermodynamically driven fragmentation. The primary alcohol moiety readily undergoes a characteristic neutral loss of water (-18 Da) via a cyclic transition state, yielding an $[M - H_2O]^{+\bullet}$ ion at m/z 174, a hallmark fragmentation pathway for phenethyl alcohols[4],[5]. Additionally, α -cleavage of the phenethyl chain results in the loss of a hydroxymethyl radical ($\bullet CH_2OH$, 31 Da), generating a stable cation at m/z 161. The cyclopropylmethyl group can also cleave to yield the highly stable cyclopropyl cation at m/z 55.



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Primary EI-MS fragmentation pathways for the target compound.

Protocol 3: Self-Validating GC-EI-MS Workflow

- Step 1: Instrument Tuning: Tune the mass spectrometer using Perfluorotributylamine (PFTBA). Causality: PFTBA provides stable, known fragments (m/z 69, 219, 502). Validating these ratios ensures the mass axis is calibrated and the electron multiplier is functioning optimally.
- Step 2: Injection: Inject 1 μ L of a 10 ppm sample solution (in hexane) using a split ratio of 1:50 to prevent detector saturation.
- Step 3: Acquisition: Scan range m/z 35–250 at 70 eV ionization energy.

- Step 4: Self-Validation Check: Analyze the isotope pattern of the molecular ion ($M^{+\bullet}$ 192). The $M+1$ peak (m/z 193) must be approximately 13.5% of the base molecular ion intensity, validating the presence of exactly 12 carbon atoms (based on the ~1.1% natural abundance of ^{13}C per carbon).

Table 3: Key MS Fragments (EI, 70 eV)

m/z	Relative Abundance	Fragment Identity	Neutral Loss
192	Medium	$M^{+\bullet}$ (Molecular Ion)	None
174	High	$[M - \text{H}_2\text{O}]^{+\bullet}$	-18 Da (Water)
161	High	$[M - \bullet\text{CH}_2\text{OH}]^+$	-31 Da (Hydroxymethyl radical)
121	Medium	$[\text{C}_8\text{H}_9\text{O}]^+$	-71 Da (Cyclopropylmethoxy radical)
55	Base Peak / High	$[\text{C}_4\text{H}_7]^+$	Cleavage of cyclopropylmethyl group

References

- [2](#) - American Chemical Society (ACS)
- [3](#) - UniTechLink
- [4](#) - National Institute of Standards and Technology (NIST) [4.5](#) - PubChem (NIH) [5.1](#) - Beilstein Journals

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